1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine
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Overview
Description
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine is a heterocyclic compound that features both an oxazole and a piperidine ring. The presence of these rings imparts unique chemical properties, making it a compound of interest in various fields of scientific research. The oxazole ring is known for its biological activity, while the piperidine ring is a common motif in many pharmacologically active compounds.
Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, have been found to interact with a wide range of biological targets . These targets often involve various receptors and enzymes that play crucial roles in numerous biological processes .
Mode of Action
It’s known that oxazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function of the target . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the oxazole derivative .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biochemical pathways . The exact pathways affected would depend on the specific targets of the compound and how it interacts with them .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Cellular Effects
Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazole derivatives have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Oxazole derivatives have been found to exhibit various effects at different dosages .
Metabolic Pathways
Oxazole derivatives have been found to interact with various enzymes or cofactors .
Transport and Distribution
Oxazole derivatives have been found to interact with various transporters or binding proteins .
Subcellular Localization
Oxazole derivatives have been found to be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by its attachment to the piperidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the oxazole ring, resulting in the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by reagents like halogens or alkylating agents. Major products from these reactions include substituted oxazole and piperidine derivatives.
Scientific Research Applications
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine can be compared to other oxazole and piperidine derivatives:
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole exhibit similar biological activities but differ in their specific interactions and efficacy.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid share the piperidine ring but have different functional groups, leading to varied chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-3-5-13(6-9)7-11-8-14-10(2)12-11/h8H,1,3-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFCQLZEZDOYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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